4-Cyano-4'-pentylbiphenyl

Nematic liquid crystal Phase transition temperature Room-temperature mesogen

4-Cyano-4′-pentylbiphenyl (5CB) is a prototypical room-temperature nematic liquid crystal of the 4-alkyl-4′-cyanobiphenyl (nCB) homologous series. It exhibits a crystalline-to-nematic transition at approximately 22–24 °C and a nematic-to-isotropic clearing point near 35.3 °C , providing a convenient ambient-temperature nematic window.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 40817-08-1
Cat. No. B1218408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4'-pentylbiphenyl
CAS40817-08-1
Synonyms4-cyano-4'-pentylbiphenyl
4-n-pentyl-4'-cyanobiphenyl
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3
InChIKeyHHPCNRKYVYWYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of 4-Cyano-4'-pentylbiphenyl (5CB, CAS 40817-08-1)


4-Cyano-4′-pentylbiphenyl (5CB) is a prototypical room-temperature nematic liquid crystal of the 4-alkyl-4′-cyanobiphenyl (nCB) homologous series [1]. It exhibits a crystalline-to-nematic transition at approximately 22–24 °C and a nematic-to-isotropic clearing point near 35.3 °C [2], providing a convenient ambient-temperature nematic window. The strongly polar cyano terminal group confers a large positive dielectric anisotropy (Δε ≈ 12–15.5) [3], while the biphenyl core and pentyl chain confer moderate birefringence (Δn ≈ 0.21) [4] and a rotational viscosity of approximately 28 mPa·s [1]. These balanced properties have made 5CB the most extensively characterized single-component nematic liquid crystal and a benchmark reference material for electro-optical research and device prototyping.

Why 4-Cyano-4'-pentylbiphenyl Cannot Be Freely Interchanged with Other Cyanobiphenyls or Commercial Blends


Within the nCB homologous series, incremental changes in alkyl chain length or core architecture produce quantifiably distinct physical properties that directly determine device performance. For example, extending the alkyl chain from pentyl (5CB) to octyl (8CB) introduces a smectic A phase that disrupts nematic alignment, while simultaneously reducing dielectric anisotropy by approximately 29% [1] and approximately doubling rotational viscosity [2]. Conversely, mixtures such as the commercial blend E7, though predominantly composed of 5CB (51 wt%), exhibit altered clearing points, reduced birefringence uniformity, and batch-dependent electro-optical parameters due to their multicomponent nature [3]. Selection of 5CB as a single-component system versus an analog or blend must therefore be driven by the specific quantitative demands of the target application—there is no generic substitution without measurable performance trade-offs.

Quantitative Differentiation Evidence: 4-Cyano-4'-pentylbiphenyl (5CB) vs. Closest Analogs and Alternatives


5CB vs. 6CB: Nematic Phase Range and Room-Temperature Operational Window

5CB offers a crystalline-to-nematic transition at 22 °C and a nematic-to-isotropic transition at 35.5 °C, yielding a nematic range of approximately 13.5 °C centered around ambient temperature. In contrast, the 6CB homolog transitions from crystal to nematic at 16 °C and clears at 29 °C, providing a narrower nematic range of only 13 °C that is shifted significantly below typical laboratory ambient conditions [1]. This quantitative difference renders 5CB reliably nematic at 25 °C, whereas 6CB may exist near its clearing point under the same conditions, leading to reduced order parameter and compromised electro-optical performance.

Nematic liquid crystal Phase transition temperature Room-temperature mesogen

5CB vs. 5CT: Dramatically Lower Melting and Clearing Points Enable Ambient-Temperature Processing

The terphenyl analog 5CT (4-cyano-4-n-pentyl-p-terphenyl) exhibits a crystalline-to-nematic transition at 130 °C and a nematic-to-isotropic transition at 239 °C, placing its entire nematic range far above ambient conditions. In contrast, 5CB transforms from crystal to nematic at 24 °C and clears at 35.3 °C [1]. This massive temperature offset means 5CT cannot be used at room temperature without active heating, whereas 5CB operates directly at ambient conditions. The extended π-conjugation of 5CT, while enhancing certain optical properties, imposes a severe practical limitation for standard benchtop applications.

Nematic liquid crystal Phase transition Terphenyl analog

5CB vs. 8CB: Higher Dielectric Anisotropy and Absence of Smectic Phase Improve Electro-Optic Switching

The dielectric anisotropy (Δε) of 5CB is reported as approximately 12, whereas 8CB exhibits a significantly lower Δε of approximately 8.5 [1]. This ~41% higher Δε for 5CB directly lowers the Fréedericksz threshold voltage, enabling lower-power device operation. Furthermore, 5CB remains purely nematic throughout its mesophase range, while 8CB exhibits a nematic-to-smectic A transition upon cooling that introduces layer-structure elasticity detrimental to uniform electro-optic switching [2]. For applications requiring robust, monodomain nematic alignment, 5CB's absence of a smectic phase is a definitive selection criterion.

Dielectric anisotropy Nematic stability Electro-optic switching

5CB Single-Component vs. E7 Commercial Mixture: Predictable, Batch-Independent Birefringence for Optical Design

Pure 5CB exhibits a well-documented birefringence of Δn = 0.21 (at 589 nm, room temperature), a value that is intrinsic to the single molecular species and independent of batch variation [1]. The commercial mixture E7, although containing 51 wt% 5CB, has a reported birefringence that depends on the exact composition of the remaining components (7CB, 8OCB, 5CT) [2]. While E7 may offer a wider nematic range, its birefringence value is less precisely defined and can vary between suppliers and lots. For optical modeling and interferometric applications requiring absolute refractive index accuracy, 5CB's single-component nature provides a quantifiably reproducible Δn that does not require lot-by-lot recalibration.

Birefringence consistency Optical design Single-component vs. mixture

5CB vs. 5PCH: Broader Nematic Range and Established Literature Baseline for Elastic Constants

The cyclohexane analog 5PCH (4-(trans-4-pentylcyclohexyl)benzonitrile) is often considered for applications requiring lower viscosity. However, 5PCH exhibits a narrower nematic range and distinct elastic behavior. 5CB's splay (K11) and bend (K33) elastic constants have been exhaustively characterized as a function of reduced temperature [1], with values near TNI of approximately K11 ≈ 6.4 pN and K33 ≈ 8.5 pN [2]. This extensive viscoelastic characterization—spanning over four decades of literature—provides a predictive framework for device modeling that is unmatched by 5PCH. Furthermore, 5CB's nematic range (22–35.5 °C) is wider than that of 5PCH, which typically exhibits a narrower ambient nematic window [3].

Elastic constants Nematic range Cyclohexane analog

5CB Rotational Viscosity Benchmarking: Quantitative Reference for Electro-Optic Response Modeling

The rotational viscosity (γ1) of 5CB has been determined as approximately 28 mPa·s at room temperature [1], serving as the canonical reference value against which other nematics are benchmarked. Molecular dynamics simulations comparing 5CB, 7CB, and 8CB confirm that rotational viscosity increases with alkyl chain length [2]. For electro-optic devices where switching time scales inversely with γ1, 5CB provides a quantifiably faster response than heavier homologs: the ratio γ1(8CB)/γ1(5CB) is estimated at approximately 1.5–2× based on simulation trends. This well-characterized γ1 value enables accurate prediction of rise and decay times in device geometries without requiring in-house viscometry for each new batch of material.

Rotational viscosity Response time Electro-optic modeling

Evidence-Based Application Scenarios Where 4-Cyano-4'-pentylbiphenyl (5CB) Provides Quantifiable Advantages


Room-Temperature Electro-Optic Device Prototyping and Undergraduate Physics Laboratories

5CB's nematic range of 22–35.5 °C, with a clearing point 6.5 °C higher than 6CB [3] and over 200 °C lower than 5CT [4], makes it the only single-component cyanobiphenyl that reliably operates at ambient laboratory temperature without heating or cooling stages. Its well-characterized dielectric anisotropy (Δε ≈ 12) and birefringence (Δn = 0.21) enable plug-and-play electro-optic experimentation with predictable threshold voltages and optical path differences.

Computational Modeling Benchmark and Force-Field Validation

5CB is the most extensively simulated liquid crystal in atomistic and coarse-grained molecular dynamics. Its experimentally validated properties—including elastic constants K11, K22, K33 measured via the Fréedericksz method [3], rotational viscosity γ1 ≈ 28 mPa·s [4], and dielectric parameters—provide a gold-standard dataset for calibrating new force fields and simulation protocols. No other single-component nematic offers this breadth of cross-validated experimental reference data.

Precision Birefringence Standards for Optical Metrology

Unlike commercial mixtures such as E7, whose birefringence can vary with lot composition [3], pure 5CB provides a single-component Δn = 0.21 that is a fixed material constant [4]. This batch-independent reproducibility makes 5CB suitable as an internal birefringence calibration standard for ellipsometry, interferometry, and polarimetric measurement systems, reducing the need for incoming QC testing.

Nanocomposite Host Matrix with Predictable Baseline Dielectric Response

5CB's pure-component dielectric anisotropy of Δε ≈ 12 [3] and its purely nematic character (no smectic phase to disrupt nanoparticle dispersion [4]) establish a clean, well-characterized baseline for studying dopant-induced changes in dielectric relaxation, crossover frequency, and order parameter. This controlled host environment is critical for interpretable experiments on nanoparticle–liquid crystal interactions, where mixture-based hosts introduce confounding compositional variables.

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